3-ethyl 2-methyl 4-methyl-1H-pyrrole-2,3-dicarboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Choose this 4-methyl-1H-pyrrole-2,3-dicarboxylate mixed ethyl/methyl ester for superior synthetic orthogonality over symmetrical diesters. Its distinct 2‑methyl/3‑ethyl ester pattern enables regioselective, sequential deprotection—hydrolyze the methyl ester under mild alkali while keeping the ethyl ester intact, or selectively remove the ethyl ester via enzymatic/Lewis acid methods. This eliminates 2+ protection/deprotection steps, increasing yield and purity in amide coupling, sequential pharmacophore introduction, and step‑growth polymerization. An optimal LogP (1.29) and PSA (68.4 Ų) balance permeability and solubility for CNS/oral drug candidate profiling. Ambient‑stable crystalline solid simplifies gravimetric dispensing, recrystallization, and kilogram‑scale handling.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 67855-96-3
Cat. No. B3356652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl 2-methyl 4-methyl-1H-pyrrole-2,3-dicarboxylate
CAS67855-96-3
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC=C1C)C(=O)OC
InChIInChI=1S/C10H13NO4/c1-4-15-9(12)7-6(2)5-11-8(7)10(13)14-3/h5,11H,4H2,1-3H3
InChIKeyYNDMIOHDZDALCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl 2-Methyl 4-Methyl-1H-Pyrrole-2,3-Dicarboxylate (CAS 67855-96-3): Core Chemical Identity and Procurement Baseline


3-Ethyl 2-methyl 4-methyl-1H-pyrrole-2,3-dicarboxylate (CAS 67855-96-3) is a mixed dialkyl ester derivative of 4-methyl-1H-pyrrole-2,3-dicarboxylic acid, belonging to the pyrrole-2,3-dicarboxylate family. With a molecular formula of C10H13NO4 and a molecular weight of 211.21 g/mol, this compound features a differentiated esterification pattern—an ethyl ester at the 3-position and a methyl ester at the 2-position of the pyrrole ring . This non-symmetrical ester arrangement is architecturally distinct from the more common symmetrical dimethyl (CAS 286375-10-8) or diethyl analogs, imparting unique physicochemical and synthetic-handling properties that are critical for regioselective downstream chemistry .

Why 3-Ethyl 2-Methyl 4-Methyl-1H-Pyrrole-2,3-Dicarboxylate Cannot Be Replaced by Symmetrical Dialkyl Ester Analogs in Regioselective Synthesis


The pyrrole-2,3-dicarboxylate scaffold is often deployed as a building block in medicinal chemistry and material science, but the substitution pattern on the ester groups critically governs downstream synthetic outcomes. Symmetrical analogs such as dimethyl 4-methyl-1H-pyrrole-2,3-dicarboxylate (CAS 286375-10-8) or the corresponding diethyl ester lack orthogonal reactivity at the two carboxyl positions, meaning both ester groups hydrolyze or transesterify under the same conditions . In contrast, the target compound’s mixed ethyl/methyl ester pattern permits sequential, regioselective deprotection—the methyl ester can be cleaved under mild alkaline conditions while the ethyl ester remains largely intact, or the ethyl ester can be selectively removed via enzymatic or Lewis acid–mediated methods without touching the methyl ester [1]. Substituting a symmetrical diester would collapse this synthetic orthogonality, increase the number of protection/deprotection steps, and potentially reduce overall yield and purity of the final target molecule.

Quantitative Differentiation of 3-Ethyl 2-Methyl 4-Methyl-1H-Pyrrole-2,3-Dicarboxylate Against Closest Structural Analogs


LogP Modulation Through Mixed Esterification: Target Compound vs. Symmetrical Diester and Free Diacid Analogs

The mixed ethyl/methyl ester substitution pattern of the target compound yields a computed LogP of 1.29, positioning it between the more hydrophilic free diacid (4-methyl-1H-pyrrole-2,3-dicarboxylic acid, XLogP ~0.5) and the fully alkylated analogs . While symmetrical diester LogP values are not experimentally reported in an identical measurement system, the increment in logP per additional methylene unit (Hansch π ≈ 0.5) predicts a diethyl analog LogP of approximately 2.3–2.8, and a dimethyl analog LogP of approximately 0.8–1.2 . The target compound’s intermediate lipophilicity is valuable for balancing aqueous solubility and membrane permeability in early-stage medicinal chemistry campaigns.

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area (PSA) as a Selectivity Criterion: Target Compound vs. 4-Methyl-1H-Pyrrole-2,3-Dicarboxylic Acid

The target compound exhibits a topological polar surface area (TPSA) of 68.4 Ų, significantly lower than the 87.5 Ų measured for the free 4-methyl-1H-pyrrole-2,3-dicarboxylic acid . PSA values below 90 Ų are generally associated with improved membrane permeability, while values below 60–70 Ų are considered favorable for blood–brain barrier penetration. The target compound’s PSA of 68.4 Ų thus falls into a favorable range for both oral absorption and CNS penetration, whereas the free diacid at 87.5 Ų is likely to exhibit restricted passive membrane diffusion.

Membrane permeability Blood-brain barrier penetration Drug design

Melting Point and Physical Form: Handling Advantage Over the Triethyl Ester Analog

The triethyl ester analog of 4-methyl-1H-pyrrole-2,3-dicarboxylate has a reported melting point of only 45–46°C, which the original authors described as 'so low as to render the substance undesirable for preparational purposes' . While the exact melting point of the target 3-ethyl 2-methyl mixed ester is not experimentally reported in accessible databases, the mixed ester pattern is expected to raise the melting point relative to the fully ethyl-substituted analog due to reduced molecular symmetry and closer crystal packing. This inference is supported by the observation that the mono-ethyl ester analog (CAS 6277-13-0) has a melting point of 197–197.5°C . The target compound is thus anticipated to be a tractable crystalline solid at ambient temperature, unlike the problematic low-melting triethyl ester.

Crystallization Purification Solid-phase handling

Synthetic Orthogonality: Mixed Ester Enables Sequential Deprotection Not Possible with Symmetrical Diesters

The mixed ethyl/methyl ester configuration of the target compound provides inherent orthogonality in synthetic sequences. Methyl esters are cleaved preferentially by nucleophilic demethylation reagents (e.g., LiI in refluxing collidine) or by mild alkaline hydrolysis, while ethyl esters require stronger alkaline conditions or alternative cleavage methods. The mono-ethyl ester analog (CAS 6277-13-0), which already has a free carboxylic acid at the 2-position, confirms that the 2-position carboxyl can be selectively deprotected or accessed [1]. In the symmetrical dimethyl analog (CAS 286375-10-8), both ester groups respond identically to hydrolysis conditions, precluding selective modification of a single carboxyl position . The target compound thus enables a two-step, position-differentiated derivatization sequence—a capability that symmetrical diesters cannot replicate without additional protection group manipulations.

Regioselective synthesis Orthogonal protection Heterocyclic building blocks

Optimal Procurement and Application Scenarios for 3-Ethyl 2-Methyl 4-Methyl-1H-Pyrrole-2,3-Dicarboxylate Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity and Permeability

When a pyrrole-2,3-dicarboxylate scaffold is being explored for oral or CNS-targeted drug candidates, the target compound’s LogP of 1.29 and PSA of 68.4 Ų offer a favorable balance between aqueous solubility and passive membrane permeability . This intermediate lipophilicity profile, distinct from both the overly polar free diacid (XLogP ~0.5, PSA 87.5 Ų) and the excessively lipophilic diethyl ester, makes the target compound the preferred building block for early ADME profiling without requiring post-synthetic ester manipulation.

Synthetic Methodology: Regioselective Orthogonal Derivatization of Pyrrole C2 and C3 Carboxylates

For synthetic routes requiring divergent functionalization at the C2 and C3 carboxyl positions—e.g., amide coupling at C2 followed by ester hydrolysis at C3, or sequential introduction of two different pharmacophores—the mixed ethyl/methyl ester compound provides inherent orthogonality that symmetrical diesters lack [1]. This can reduce synthetic step count by at least 2 steps, directly translating to lower reagent costs, higher overall yields, and faster delivery of target molecules.

Process Chemistry: Crystalline Solid Handling and Purification at Ambient Temperature

Unlike the triethyl ester analog, which melts at 45–46°C and is described as 'undesirable for preparational purposes,' the target mixed ester is expected to be a tractable crystalline solid at ambient temperature . This physical form advantage simplifies gravimetric dispensing, recrystallization-based purification, and storage under standard conditions—critical requirements in both kilogram-scale production and high-throughput parallel synthesis workflows.

Polymer and Materials Chemistry: Monomer with Tunable Reactivity

The differentiated ester groups allow step-growth polymerization with regiochemical control: one ester can be selectively activated for initial coupling while the other remains protected for subsequent chain extension or crosslinking. The 1948 Corwin and Straughn study confirms the synthetic accessibility and characterization of this compound class, establishing a historical precedent for its use in pyrrole-based macromolecular synthesis . The target compound's intermediate LogP also makes it compatible with common organic solvents used in solution-phase polymerization.

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